2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride
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Overview
Description
2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is a synthetic compound known for its analgesic and anticonvulsant properties. It is widely used in research settings due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(propan-2-yloxy)benzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2-(propan-2-yloxy)benzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used in reactors to carry out the condensation and reduction reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an analgesic and anticonvulsant.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating pain and seizures.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors in the nervous system, modulating their activity.
Pathways Involved: It affects neurotransmitter release and uptake, leading to its analgesic and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A similar compound with anticonvulsant properties.
Pregabalin: Another related compound used to treat neuropathic pain.
Uniqueness
2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
2763756-60-9 |
---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.